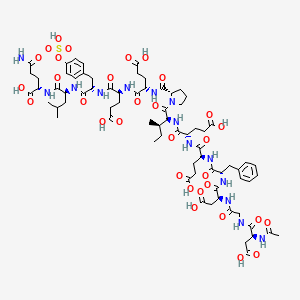

Acetyl-Hirudin (53-65) (sulfated)

Description

Historical Perspectives on Leech-Derived Anticoagulants and Hirudin Discovery

The use of leeches in medicine dates back to ancient civilizations, with documented applications in ancient Indian and Greco-Roman medical texts. britannica.com For centuries, leeching was a common practice for bloodletting, though the scientific basis for its anticoagulant effect was unknown. britannica.comnih.gov

The first scientific insight into the anticoagulant properties of leech saliva came in 1884, when John Berry Haycraft discovered that the medicinal leech, Hirudo medicinalis, secreted a potent substance that prevented blood from clotting. britannica.comwikipedia.org He named this substance hirudin. wikipedia.org However, it was not until the 1950s that hirudin was isolated in a purified form by Markwardt. britannica.comnih.gov The complete amino acid sequence and structure of this 65-amino acid polypeptide were fully determined in 1976. wikipedia.org This pioneering work laid the foundation for the development of new anticoagulant therapies based on this powerful natural thrombin inhibitor. nih.gov

Evolution of Research Focus on Hirudin Peptide Fragments

Initial research centered on the entire hirudin protein. However, obtaining large quantities from natural sources was challenging. wikipedia.org The advent of recombinant DNA technology in the 1980s allowed for the production of recombinant hirudin, but this also highlighted key structural and functional aspects of the molecule. nih.gov

Scientific inquiry soon shifted towards understanding the precise mechanism of hirudin's interaction with thrombin. It was discovered that hirudin binds to thrombin at two distinct sites: the N-terminal domain interacts with the catalytic active site, while the acidic C-terminal tail binds to a non-catalytic site known as the anion-binding exosite I (also called the fibrinogen-recognition site). google.comresearchgate.net

This two-domain interaction led researchers to hypothesize that smaller, synthetic peptide fragments corresponding to these binding regions could also exhibit inhibitory activity. This approach offered several advantages:

Ease of Synthesis: Chemical synthesis of smaller peptides is more straightforward and cost-effective than producing the full-length protein.

Structure-Function Studies: Fragments allow for the detailed investigation of specific binding interactions. By synthesizing analogues with specific amino acid substitutions, researchers can pinpoint which residues are critical for binding and activity. nih.gov

Specificity: Using a fragment that targets only one site on thrombin (like the exosite) allows for the study of that site's specific functions without blocking the catalytic activity.

Site-directed mutagenesis and chemical cleavage experiments confirmed that the C-terminal fragment (residues 53-65) could bind to thrombin independently of the N-terminal domain. nih.govunifr.ch This paved the way for the synthesis and study of various C-terminal fragments, including Acetyl-Hirudin (53-65) (sulfated). researchgate.netresearchgate.net

Significance of Acetyl-Hirudin (53-65) (sulfated) in Fundamental Coagulation Biology Studies

Acetyl-Hirudin (53-65) (sulfated) is a synthetic peptide that mimics the C-terminal tail of native hirudin. researchgate.net Its significance in coagulation research stems from its role as a highly specific and potent tool for studying thrombin's exosite I.

Key Features and Research Applications:

Specificity for Exosite I: This fragment binds specifically to the fibrinogen-recognition exosite of thrombin, competitively inhibiting the binding of substrates like fibrinogen without blocking the enzyme's catalytic site for small substrates. google.com This allows researchers to isolate and study the roles of exosite I in coagulation.

The Crucial Role of Sulfation: A key feature of native hirudin is the sulfation of the tyrosine residue at position 63 (Tyr63). mdpi.com Research has consistently shown that this post-translational modification is critical for high-affinity binding. The sulfate (B86663) group forms important electrostatic interactions, including a salt bridge with Lysine 81 on thrombin, and hydrogen bonds. nih.gov The sulfated form of hirudin fragments has been shown to have a binding affinity for thrombin that is at least 10 to 20 times greater than its non-sulfated counterpart. mdpi.comsemanticscholar.orgmdpi.comnih.gov

Investigating Thrombin-Fibrin Interactions: Studies have utilized this sulfated fragment, sometimes referred to as "hirugen," to probe the binding of thrombin to fibrin (B1330869). google.com For instance, it has been used as a competitive inhibitor to demonstrate that thrombin binds to both high and low-affinity sites on fibrin through its exosite. google.com

Elucidating Binding Mechanisms: The fragment has been instrumental in detailed structural and kinetic studies. By comparing the binding of sulfated versus non-sulfated fragments, and by analyzing the effects of specific amino acid substitutions, researchers have mapped the critical residues involved in the interaction. nih.govnih.gov These studies have revealed a network of electrostatic and hydrophobic interactions that stabilize the complex between the hirudin fragment and thrombin's exosite. nih.gov

The table below summarizes the key characteristics of the interaction between hirudin fragments and thrombin, highlighting the importance of the C-terminal region and its sulfation.

| Feature | Description | Significance in Research |

| Binding Site | Anion-binding exosite I of thrombin | Allows for the specific study of this site's role in recognizing fibrinogen and other macromolecules. |

| Inhibition Type | Competitive inhibition of macromolecule binding | Does not block the catalytic site, enabling the differentiation of exosite-mediated functions from catalytic functions. |

| Key Residues | Phe56, Glu57, Ile59, Pro60, Leu64, and sulfated Tyr63 are critical for activity. nih.gov | Pinpoints the specific amino acids responsible for the high-affinity interaction with thrombin. |

| Effect of Sulfation | Increases binding affinity by 10-20 fold compared to the non-sulfated form. mdpi.comsemanticscholar.orgmdpi.com | Demonstrates the critical role of this post-translational modification in the potency of thrombin inhibition. |

The use of Acetyl-Hirudin (53-65) (sulfated) has provided profound insights into the molecular mechanisms governing thrombin's function. Its specificity and well-characterized interactions make it an indispensable chemical tool for fundamental research in the complex field of blood coagulation.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIXTAAZOCKCV-REWSTJKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H100N14O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Post Translational Modifications of Hirudin C Terminal Fragments

Primary Amino Acid Sequence Analysis of Acetyl-Hirudin (53-65) (sulfated)

Acetyl-Hirudin (53-65) (sulfated), also known as Hirugen, is a 13-residue peptide. njleonbiotech.com The N-terminus is protected by an acetyl group, and the C-terminus is a carboxyl group. The primary sequence is characterized by a high content of acidic amino acid residues, specifically aspartic acid and glutamic acid. A critical post-translational modification is the sulfation of the tyrosine residue at position 63.

The specific amino acid sequence for this fragment is presented below. biosynth.com

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Modification |

| N-terminus | - | - | Acetyl (Ac) |

| 53 | Asp | D | |

| 54 | Gly | G | |

| 55 | Asp | D | |

| 56 | Phe | F | |

| 57 | Glu | E | |

| 58 | Glu | E | |

| 59 | Ile | I | |

| 60 | Pro | P | |

| 61 | Glu | E | |

| 62 | Glu | E | |

| 63 | Tyr | Y | Sulfation (SO₃H) |

| 64 | Leu | L | |

| 65 | Gln | Q | |

| C-terminus | - | - | Carboxyl (OH) |

Conformational Features and Secondary Structure Elements of the C-Terminal Domain

The C-terminal region of native hirudin, which includes the 53-65 fragment, is known to be highly disordered in its free state in solution. researchgate.net However, upon binding to its target, thrombin, this region adopts a more defined and ordered structure. nih.gov This interaction is primarily driven by the fragment's binding to a non-catalytic site on thrombin. researchgate.net

In its unbound form, the hirudin C-terminal tail (residues 50-65) lacks stable alpha-helical or beta-sheet structures, existing as a disordered chain. researchgate.net This inherent flexibility allows it to adapt its conformation upon encountering its binding partner. The formation of a stable secondary structure is induced upon complexation with thrombin, where it becomes significantly more ordered. nih.gov

A notable conformational feature that forms upon binding is a 3₁₀ helical turn involving the last five residues of the 53-65 segment. nih.govmdpi.com The 3₁₀-helix is a type of protein secondary structure that is tighter than the more common alpha-helix. nih.gov While alpha-helices are defined by hydrogen bonds between residues i and i+4, 3₁₀-helices feature hydrogen bonds between residues i and i+3. nih.gov In the context of the hirudin fragment, this 3₁₀ helical turn is critical for establishing hydrophobic interactions with thrombin. nih.govmdpi.com The formation of this structure is a key event in the binding process, following the initial electrostatic attractions. nih.gov

Critical Role of Tyrosine Sulfation (Tyr63) in C-Terminal Fragments

Post-translational modification of proteins adds functional diversity, and tyrosine sulfation is a key example that significantly impacts protein-protein interactions. wikipedia.orgnih.gov

Tyrosine sulfation is a crucial post-translational modification where a sulfate (B86663) group is added to a tyrosine residue, a reaction catalyzed by tyrosylprotein sulfotransferase (TPST) in the Golgi apparatus. wikipedia.org This modification is common for secreted proteins and plays a vital role in strengthening protein-protein interactions. wikipedia.orgnih.gov Many proteins involved in processes such as blood coagulation, inflammation, and viral entry rely on tyrosine sulfation for their biological activity. nih.govpatsnap.com The addition of the sulfate group can be essential for a protein to be recognized by its binding partner. patsnap.com

Enzymatic and Chemical Sulfation Methodologies in Research

The sulfation of tyrosine residues is a critical post-translational modification that significantly enhances the biological activity of hirudin and its fragments. nih.gov This process, which involves the addition of a sulfate group to the hydroxyl group of tyrosine, has been a subject of extensive research, leading to the development of both enzymatic and chemical methodologies to produce sulfated peptides for structural and functional studies. nih.govnih.gov

Enzymatic Sulfation:

In vitro enzymatic sulfation offers a highly specific method for modifying hirudin and its derivatives at the physiologically relevant site. The enzyme responsible for this modification in vivo is tyrosylprotein sulfotransferase (TPST). Researchers have successfully used TPST from both leech and bovine sources to sulfate recombinant hirudin. nih.gov

Studies have shown that in vitro sulfation of recombinant hirudin using either leech or bovine TPST occurs specifically at Tyrosine-63 (Tyr-63), rendering the protein biochemically and biologically akin to its natural, sulfated counterpart. nih.gov Notably, leech TPST exhibits a significantly higher affinity for recombinant hirudin, with an apparent Km value over 20 times lower than that of bovine TPST. nih.gov This suggests a greater efficiency and specificity of the native enzyme.

Further research has indicated that the structural elements necessary for sulfation are located in the immediate vicinity of Tyr-63. A synthetic peptide corresponding to the nine C-terminal residues of hirudin was effectively sulfated by leech TPST, demonstrating that the full-length protein is not required for enzyme recognition and catalysis. nih.gov This finding is crucial for the targeted synthesis of sulfated C-terminal fragments like Acetyl-Hirudin (53-65) (sulfated).

Chemical Sulfation:

Chemical sulfation methods provide a versatile alternative to enzymatic approaches, allowing for the synthesis of sulfated peptides on a larger scale and enabling the introduction of sulfate groups at various positions. nih.govthieme-connect.de Several reagents and techniques have been developed for the sulfation of tyrosine residues in peptides.

One common approach involves the use of sulfur trioxide complexes, such as pyridine/sulfur trioxide (pyridine/SO3) or dimethylformamide/sulfur trioxide (DMF/SO3). thieme-connect.deportlandpress.com These reagents can efficiently sulfate the hydroxyl group of tyrosine. However, controlling side reactions and the subsequent purification of the desired sulfated peptide can be challenging. portlandpress.com To overcome some of these limitations, methods using protected amino acids during solid-phase peptide synthesis (SPPS) have been developed. nih.govnih.gov This involves using a pre-sulfated and protected tyrosine residue, which is then incorporated into the peptide chain.

Another strategy is a divergent solid-phase approach where the peptide is first synthesized with an orthogonally protected tyrosine residue. nih.gov Following the completion of the peptide chain, the specific protecting group on the tyrosine side chain is removed, and the sulfation is carried out while the peptide is still attached to the solid support. This method allows for the synthesis of multiple sulfoforms of the same peptide from a single synthesis. nih.gov

The table below summarizes key research findings related to the sulfation of hirudin fragments.

| Research Focus | Key Findings | Reference |

| Enzymatic Sulfation | Leech tyrosylprotein sulfotransferase (TPST) has a significantly higher affinity (over 20-fold lower apparent Km) for recombinant hirudin compared to bovine TPST. | nih.gov |

| Enzymatic Sulfation | A synthetic peptide of the 9 C-terminal residues of hirudin is a sufficient substrate for leech TPST, indicating that local structural determinants are key for sulfation. | nih.gov |

| Chemical Sulfation | Reagents like pyridine/sulfur trioxide and dimethylformamide/sulfur trioxide are effective for tyrosine sulfation but can present challenges in controlling side reactions and purification. | thieme-connect.deportlandpress.com |

| Chemical Sulfation | Divergent solid-phase synthesis with orthogonally protected tyrosine allows for the efficient and site-specific synthesis of various sulfoforms of a peptide. | nih.gov |

| Structural Impact | The sulfation of Tyr-63 in hirudin enhances its binding affinity to thrombin by contributing to a network of interactions, including a salt bridge. nih.gov | nih.gov |

The development of both enzymatic and chemical sulfation methodologies has been instrumental in advancing the understanding of the structure-function relationship of hirudin and its C-terminal fragments. These techniques enable the production of homogeneous populations of sulfated peptides, which are essential for detailed biophysical and pharmacological characterization. nih.gov

Molecular Mechanisms of Thrombin Interaction and Inhibition

Detailed Binding Modalities of Acetyl-Hirudin (53-65) (sulfated) with Thrombin

The interaction between Acetyl-Hirudin (53-65) (sulfated) and thrombin is characterized by a highly specific binding modality that does not involve the enzyme's active site.

The primary binding site for the Acetyl-Hirudin (53-65) (sulfated) fragment on thrombin is the anion-binding exosite I (also known as the fibrinogen recognition site). nih.govgoogle.comscispace.com This exosite is a positively charged region on the thrombin surface that is crucial for recognizing and binding its primary substrate, fibrinogen. The C-terminal fragment of hirudin, spanning residues 53-65, binds tightly to this site. nih.govmdpi.com The interaction is predominantly electrostatic, involving a network of hydrogen bonds and salt bridges. nih.gov The sulfated tyrosine residue at position 63 (Tyr63) is a key determinant of the high-affinity interaction, with the sulfate (B86663) group significantly enhancing the binding. nih.govmdpi.comnih.gov This strong binding to exosite I effectively blocks the site, preventing thrombin from engaging with fibrinogen. diva-portal.orgechelon-inc.com

By occupying the anion-binding exosite I, Acetyl-Hirudin (53-65) (sulfated) acts as a competitive inhibitor of substrates that utilize this site for binding, most notably fibrinogen. diva-portal.orgresearchgate.net The hirudin fragment mimics the binding of fibrinogen to this exosite. nih.gov This competitive inhibition prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in blood coagulation. google.comdiva-portal.org Studies have shown that this peptide is an effective competitive inhibitor of thrombin binding to fibrin. google.comresearchgate.net

It is critical to note that the Acetyl-Hirudin (53-65) (sulfated) fragment does not directly interact with or inhibit the catalytic active site of thrombin. google.comnih.govcollectionscanada.gc.ca The inhibitory action of the full hirudin protein is a two-step process where the C-terminal tail first binds to exosite I, followed by the N-terminal domain engaging and blocking the active site. google.com The isolated C-terminal fragment, however, only performs the initial binding step at the exosite and does not obstruct the enzyme's catalytic machinery. nih.govresearchgate.net Research has indicated that the binding of this C-terminal fragment can actually lead to a decrease in the Michaelis constant for certain small synthetic substrates, suggesting an allosteric effect rather than direct inhibition. nih.gov

Kinetics and Thermodynamics of Acetyl-Hirudin (53-65) (sulfated)-Thrombin Binding

The binding of Acetyl-Hirudin (53-65) (sulfated) to thrombin is characterized by rapid association and high affinity, largely influenced by the sulfation of Tyr63.

The affinity of the interaction between hirudin fragments and thrombin is quantified by the dissociation constant (K_d) and the inhibition constant (K_i). While specific kinetic data for the acetylated 53-65 sulfated fragment is not extensively detailed in the provided search results, the parent hirudin molecule exhibits an extremely high affinity for thrombin with a K_i in the femtomolar (fM) range. nih.gov A study on a similar sulfated fragment, S-Hir 53-64, reported an IC₅₀ of 3.0 μM for inhibiting high-affinity thrombin binding to fibrin and 1.4 μM for low-affinity binding. google.comresearchgate.net Another investigation using a sulfated hirudin dodecapeptide (residues 54-65) found a K_d of 158 nM. diva-portal.org

Table 1: Reported Binding Constants for Hirudin Fragments

| Fragment | Parameter | Value |

| S-Hir 53-64 | IC₅₀ (high affinity binding) | 3.0 μM |

| S-Hir 53-64 | IC₅₀ (low affinity binding) | 1.4 μM |

| Sulfated Hirudin (54-65) | K_d | 158 nM |

Note: IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function, while K_d (dissociation constant) is a measure of binding affinity.

The sulfation of the tyrosine residue at position 63 is indispensable for the high-affinity binding of the C-terminal fragment to thrombin's exosite I. researchgate.net The presence of the sulfate group enhances the binding constant by approximately 15- to 20-fold compared to its non-sulfated counterpart. nih.govmdpi.com This modification significantly increases the electrostatic interactions between the peptide and the positively charged exosite. nih.gov Studies have consistently shown that sulfation of Tyr63 dramatically increases the inhibitory potency of the peptide. nih.gov The rapid association of the C-terminal segment with the fibrinogen recognition site is attributed to these complementary electrostatic forces. nih.gov

Table 2: Effect of Sulfation on Binding Affinity

| Hirudin Fragment | Binding Affinity Enhancement |

| Sulfated Tyr63 vs. Desulfo form | ~15- to 20-fold increase |

Molecular Basis of Interactions: Hydrogen Bonding, Salt Bridges, and Hydrophobic Contacts

The high-affinity and specific binding of Acetyl-Hirudin (53-65) (sulfated) to thrombin's exosite I is achieved through a combination of electrostatic and hydrophobic interactions google.com. The acidic nature of the hirudin C-terminal tail, rich in glutamate and aspartate residues, complements the positively charged surface of exosite I rcsb.org.

Detailed structural and mutagenesis studies have identified several key amino acid residues on both Acetyl-Hirudin (53-65) (sulfated) and thrombin that are crucial for their interaction. These contacts involve a network of salt bridges, hydrogen bonds, and hydrophobic interactions.

Salt Bridges and Electrostatic Interactions: The negatively charged residues of the hirudin fragment form strong electrostatic interactions with positively charged residues in thrombin's exosite I. A notable salt bridge is formed between Asp55 of the hirudin fragment and Lys149E of human thrombin ismar.org.

Hydrophobic Interactions: In addition to the electrostatic interactions, hydrophobic contacts play a significant role in the binding affinity. The side chain of Phe56 on the hirudin fragment inserts into a lipophilic pocket on the thrombin surface core.ac.uk. The last five residues of the C-terminal segment of hirudin reside in a hydrophobic patch on thrombin's surface rcsb.org.

The table below summarizes the key intermolecular contacts between Acetyl-Hirudin (53-65) (sulfated) and thrombin's exosite I.

| Acetyl-Hirudin (53-65) (sulfated) Residue | Thrombin Residue | Interaction Type |

| Asp55 | Lys149E | Salt Bridge ismar.org |

| Phe56 | Lipophilic pocket | Hydrophobic Interaction core.ac.uk |

| Glu57, Glu58 | Arg75, Arg77 | Hydrogen Bonding / Proton Bridging |

| C-terminal residues | Hydrophobic patch | Hydrophobic Interaction rcsb.org |

| Multiple acidic residues | Lys-36, Leu-65, Thr-74, Arg-75 | Electrostatic Interactions nih.gov |

A particularly important aspect of the hirudin-thrombin interaction is the formation of short, strong hydrogen bonds, which can be described as proton bridging. This phenomenon contributes significantly to the stability of the complex. Spectroscopic studies have identified a low-field proton resonance in the nuclear magnetic resonance (NMR) spectrum of the thrombin-hirudin complex, which is indicative of a short hydrogen bond ufs.ac.za.

The most probable location for this short hydrogen bond is between the side chains of Glu57 and Glu58 of the hirudin fragment and the side chains of Arg75 and Arg77 on thrombin, potentially mediated by a water molecule ufs.ac.za. This strong interaction within a hydrophobic patch at the C-terminus of the hirudin fragment is a key contributor to the tight and specific binding to thrombin's exosite I ufs.ac.za.

Structure Activity Relationship Sar Studies of Acetyl Hirudin 53 65 Sulfated and Analogues

Impact of Amino Acid Substitutions within the (53-65) Sequence on Activity

The amino acid sequence of the hirudin C-terminal fragment is rich in acidic residues, which are critical for its interaction with the positively charged exosite I of thrombin. Substitutions within this sequence have profound effects on its binding affinity and inhibitory potency.

Research has shown that the acidic residues Glu57, Glu58, Glu61, and Glu62 are essential for the peptide's function. In studies where these glutamic acids were replaced by the neutral amino acid glutamine, the resulting hirudin mutants were found to be significantly poorer substrates for tyrosine protein kinases, which are responsible for the critical sulfation of Tyr63. nih.gov The substitution of the two glutamic acids immediately adjacent to Tyr63 ([Gln61,62]hirudin) was particularly detrimental. nih.gov This underscores the importance of the acidic cluster for proper recognition and modification, which in turn affects anticoagulant activity.

Further studies have focused on optimizing the anticoagulant effects by modifying residues around the key binding determinants. For instance, in the hirudin variant HM2 (from Hirudinaria manillensis), which has an Aspartic acid at position 61 (Asp61) instead of a sulfated Tyr63, mutating the adjacent amino acids to Aspartic acid led to improved anticoagulant effects. researchgate.net This suggests that increasing the negative charge density in this region can enhance the interaction with thrombin's exosite I. researchgate.net

The substitution of Tyr63 itself has also been a subject of investigation. Replacing Tyr63 with analogues such as p-(amino)Phe63 or p-(aminosulfonate)Phe63 was shown to increase the potency of the hirudin peptides, highlighting that modifications at this position can fine-tune the binding interaction. medchemexpress.com

Table 1: Impact of Amino Acid Substitutions on Hirudin C-Terminal Fragment Activity

| Original Residue(s) | Position(s) | Substitution | Observed Effect | Reference |

|---|---|---|---|---|

| Glu, Glu, Glu, Glu | 57, 58, 61, 62 | Gln, Gln, Gln, Gln | Virtually no phosphorylation by TPK-IIB and TPK-III. | nih.gov |

| Glu, Glu | 61, 62 | Gln, Gln | 20-fold lower phosphorylation efficiency with TPK-IIB. | nih.gov |

| Residues adjacent to Asp61 (in HM2 variant) | ~60, 62 | Asp | Improved anticoagulant effects. | researchgate.net |

| Tyr | 63 | p-(amino)Phe, p-(aminosulfonate)Phe | Increased potency of hirudin analogues. | medchemexpress.com |

Comparative Analysis of Different Hirudin C-Terminal Fragment Lengths

The length of the C-terminal peptide fragment is a critical factor influencing its binding to thrombin. Studies have explored various fragment lengths to identify the minimal sequence required for effective binding and inhibition.

The fragment encompassing residues 53-65, often referred to as hirugen, is widely recognized for its ability to bind to the anion-binding exosite of thrombin. google.com However, nuclear magnetic resonance (NMR) studies have demonstrated that even a shorter fragment, hirudin (55-65), constitutes the predominant binding site. nih.gov These shorter fragments, while unstructured in solution, adopt a well-defined α-helical conformation from residue Glu61 to Gln65 upon binding to thrombin. nih.gov

Table 2: Activity of Different Hirudin C-Terminal Fragment Lengths

| Fragment | Key Findings | Reference |

|---|---|---|

| Hirudin (53-65) | Binds to the anion-binding exosite of thrombin; used to study kinetic mechanisms. | google.comunifr.ch |

| Hirudin (55-65) | Identified as the predominant binding site with thrombin via NMR studies. | nih.gov |

| S-Hir (53-64) | Effectively inhibited both low and high-affinity thrombin binding to fibrin (B1330869). | google.com |

| C-terminal 12-residue peptide | Used to create a bifunctional fusion protein (HV12p-rPA) with anticoagulant properties. | frontiersin.org |

| C-terminal 10-residue peptide | Noted as important residues for specific binding with the exosite. | scholaris.ca |

Acetylation and its Influence on Peptide Stability and Activity

N-terminal acetylation is a common modification in synthetic peptides, including hirudin fragments, often intended to mimic the natural state of a peptide within a larger protein and to enhance stability.

Hirudin itself is a remarkably stable protein, resistant to extreme pH and high temperatures. researchgate.net However, this stability is largely conferred by its globular N-terminal domain and three disulfide bonds, which are absent in the C-terminal fragments. researchgate.net These smaller peptide fragments are more susceptible to enzymatic degradation, for example by pepsin, which can be a limitation for their use. frontiersin.org Therefore, N-terminal acetylation is often employed in synthetic analogues like Acetyl-Hirudin (55-65) to potentially increase their half-life and bioavailability. rug.nlmedchemexpress.com

Role of Sulfation Position and Multiple Sulfation Sites on Tyrosine Residues

The post-translational sulfation of Tyr63 is a hallmark of natural hirudin and is paramount for its high-potency anticoagulant activity. The absence of this sulfate (B86663) group in recombinant hirudins produced in systems like E. coli or yeast leads to a significant reduction in their affinity for thrombin. frontiersin.orgnih.gov

The sulfate group on Tyr63 dramatically enhances the binding between the hirudin C-terminus and thrombin's exosite I. nih.gov Structural studies have revealed that the sulfate group's three oxygen atoms participate in a strong salt bridge and a hydrogen bond network with residues in the exosite, such as Tyr76 of thrombin. nih.govmdpi.com This interaction is estimated to increase the binding constant by approximately 20-fold compared to the non-sulfated (desulfo) form. mdpi.com

Investigations into the effects of multiple sulfation sites have yielded complex results. Synthetic hirudin dodecapeptides with one, two, or three sulfated tyrosine residues were analyzed for their thrombin binding capabilities. diva-portal.orgresearchgate.net While sulfation was generally found to augment the binding levels to thrombin, a clear synergistic effect with an increasing number of sulfation sites was not observed. researchgate.net A peptide with three sulfotyrosine residues displayed the highest binding, but a peptide with two sulfated tyrosines showed a lower binding level than peptides with only a single sulfotyrosine. diva-portal.org This indicates that the position and context of the sulfation are as crucial as the mere presence of the negatively charged sulfate groups.

Table 3: Effect of Tyr63 Sulfation on Thrombin Inhibition

| Hirudin Form | Key Characteristic | Effect on Thrombin Binding/Inhibition | Reference |

|---|---|---|---|

| Natural Hirudin (Sulfo-hirudin) | Tyr63 is sulfated. | Very high affinity (Ki ≈ 25 fM). The sulfate group forms a key salt bridge with thrombin's exosite I. | nih.gov |

| Recombinant Hirudin (Desulfo-hirudin) | Tyr63 is not sulfated. | Lower affinity (Ki ≈ 300 fM); approximately 10-20 fold weaker binding than the sulfated form. | nih.govmdpi.com |

| Peptide with 1 Sulfo-Tyr | Single sulfation site. | Higher binding to thrombin than non-sulfated peptide. | diva-portal.org |

| Peptide with 2 Sulfo-Tyr | Two sulfation sites. | Lower binding level than peptides with one or three sulfated tyrosines. | diva-portal.org |

| Peptide with 3 Sulfo-Tyr | Three sulfation sites. | Displayed the highest binding level (RU) to thrombin in SPR analysis. | diva-portal.orgresearchgate.net |

Development and Characterization of Novel Hirudin Mimics and Peptidomimetics

The detailed understanding of the SAR of the hirudin C-terminus has fueled the development of numerous synthetic and recombinant analogues designed to mimic or improve upon its anticoagulant properties. These hirudin mimics, or peptidomimetics, often aim for enhanced stability, specificity, and reduced bleeding risk. researchgate.net

Early examples include bivalent inhibitors like Hirulog (Bivalirudin), which consists of a peptide corresponding to the thrombin active site-binding N-terminus of hirudin linked by a polyglycine spacer to the exosite-binding C-terminal sequence (hirugen). google.com

More recent strategies involve protein engineering and chemical synthesis. A novel lead compound, WPHVC_V1 , was designed using a multisite aromatic amino acid mutation strategy based on the hirudin C-terminus to create a safer anticoagulant with enhanced properties. nih.gov Another approach involves creating fusion proteins, such as HV12p-rPA , which combines the C-terminal 12-residue peptide of hirudin-PA with a fibrinolytic agent (reteplase) to create a bifunctional molecule with both anticoagulant and thrombolytic activities. frontiersin.org

Peptidomimetic design has also explored linking the hirudin C-terminal fragment (residues 53-65) to non-peptidic small molecule inhibitors. For example, the C-terminal sequence has been linked via a flexible glycine (B1666218) spacer to NAPAP (N-a-(2-naphthylsulfonyl-glycyl)-D,L-p-amidinophenylalanyl-piperidide), a potent synthetic inhibitor of the thrombin active site, creating a highly effective bivalent inhibitor. rsc.org The identification of novel inhibitory peptides from natural sources, such as the enzymatic hydrolysates of leeches, also continues to be a promising avenue for discovering new anticoagulant leads. frontiersin.org These diverse approaches highlight the C-terminal fragment of hirudin as a versatile scaffold for the rational design of new antithrombotic agents.

Methodological Approaches in Investigating Acetyl Hirudin 53 65 Sulfated

Peptide Synthesis Methodologies for Fragment Generation

The generation of Acetyl-Hirudin (53-65) (sulfated) for research purposes relies on precise chemical and enzymatic strategies to ensure the correct amino acid sequence and the critical sulfation of the tyrosine residue.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone for producing hirudin fragments like Acetyl-Hirudin (53-65) (sulfated). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis begins by attaching the C-terminal amino acid, glutamine, to the solid support. The Fmoc protecting group on the α-amino group of the attached amino acid is then removed using a base, typically piperidine. The next Fmoc-protected amino acid is then activated and coupled to the deprotected amino group. This cycle of deprotection and coupling is repeated until the desired 13-amino acid sequence is assembled.

A significant challenge in the synthesis of this particular peptide is the incorporation of the sulfated tyrosine at position 63. Tyrosine O-sulfate is highly acid-labile. thieme-connect.de Therefore, its incorporation requires careful selection of protecting groups and cleavage conditions to prevent desulfation. thieme-connect.de Strategies often involve protecting the sulfate (B86663) group to enhance its stability during the final cleavage from the resin, which is typically achieved with trifluoroacetic acid (TFA). nih.gov Despite the acid sensitivity, short exposure to TFA is often tolerated. thieme-connect.de

One of the major side reactions during Fmoc-based SPPS is the formation of aspartimide, particularly at Asp-Gly sequences, which are present in this fragment. nih.gov This side reaction can lead to the formation of undesired β-aspartyl peptides. nih.gov Careful control of reaction conditions and the use of specialized protecting groups for aspartic acid can minimize this issue. nih.gov

Enzymatic Synthesis and Modification Approaches

While chemical synthesis is prevalent, enzymatic methods offer high specificity for certain modifications, particularly sulfation. The sulfation of the tyrosine residue in hirudin is a post-translational modification that occurs naturally. In vitro, this can be mimicked using the enzyme tyrosylprotein sulfotransferase (TPST). This enzyme catalyzes the transfer of a sulfonate group from a donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a specific consensus sequence.

Although less common for the de novo synthesis of the entire peptide fragment, enzymatic sulfation can be a powerful tool for modifying a chemically synthesized, non-sulfated precursor of Acetyl-Hirudin (53-65). This chemo-enzymatic approach can circumvent the challenges associated with the acid lability of the sulfate group during chemical synthesis.

Biochemical and Biophysical Characterization Techniques

Once synthesized, the biological activity and structural properties of Acetyl-Hirudin (53-65) (sulfated) are rigorously evaluated using a variety of assays and spectroscopic methods.

Thrombin Amidolytic Activity Assays

Thrombin's enzymatic activity can be conveniently measured using small, synthetic chromogenic substrates. These substrates, such as Tosyl-Glycyl-Prolyl-Arginine-4-nitranilide, mimic the natural cleavage sites of thrombin. researchgate.net When cleaved by thrombin, they release a chromophore, like p-nitroaniline, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. abcam.commdpi.com

To determine the inhibitory potency of Acetyl-Hirudin (53-65) (sulfated), a fixed amount of thrombin is incubated with varying concentrations of the peptide. The residual thrombin activity is then measured by the rate of chromogenic substrate hydrolysis. mdpi.com A decrease in the rate of color development indicates inhibition of thrombin's amidolytic activity. mdpi.com From this data, key inhibitory constants, such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki (the inhibition constant), can be determined. These assays are crucial for quantifying the direct impact of the hirudin fragment on the catalytic function of thrombin. nih.gov

Fibrinogen Clotting Assays

A more physiologically relevant measure of the anticoagulant activity of Acetyl-Hirudin (53-65) (sulfated) is its ability to inhibit thrombin-mediated fibrin (B1330869) clot formation. The Clauss fibrinogen assay is a widely used method for this purpose. nih.gov In this assay, a high concentration of thrombin is added to diluted plasma, and the time it takes for a fibrin clot to form is measured. nih.govpractical-haemostasis.com

The presence of an inhibitor like Acetyl-Hirudin (53-65) (sulfated) will prolong this clotting time in a dose-dependent manner. By measuring the clotting time at various concentrations of the peptide, its anticoagulant efficacy can be determined. nih.gov This assay assesses the inhibitor's ability to block thrombin's interaction with its primary macromolecular substrate, fibrinogen, providing a comprehensive evaluation of its biological function in the coagulation cascade. google.com

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence) for Conformational and Binding Analysis

Spectroscopic techniques are invaluable for understanding the structural aspects of the interaction between Acetyl-Hirudin (53-65) (sulfated) and thrombin.

Fluorescence spectroscopy is particularly useful for studying binding interactions. nih.gov Thrombin contains tryptophan residues that are intrinsically fluorescent. nih.gov When a ligand, such as the hirudin fragment, binds to thrombin, it can cause a change in the local environment of these tryptophans, leading to an enhancement or quenching of the fluorescence signal. nih.govnih.gov By titrating thrombin with increasing concentrations of the peptide and monitoring the change in fluorescence, the binding affinity (dissociation constant, Kd) can be determined. nih.gov Furthermore, fluorescently labeled hirudin analogs can be synthesized to study these interactions with even greater sensitivity. nih.gov

Circular Dichroism (CD) spectroscopy provides information about the secondary structure of the peptide and any conformational changes that occur upon binding to thrombin. The far-UV CD spectrum (typically 190-250 nm) can reveal the presence of α-helices, β-sheets, or random coil structures in the peptide. Changes in the CD spectrum upon complex formation can indicate induced folding or other structural rearrangements in either the peptide or the protein. The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acids and disulfide bonds, providing insights into the tertiary structure of the protein and how it is affected by ligand binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution, providing a dynamic perspective that complements the static view from X-ray crystallography. For Acetyl-Hirudin (53-65) (sulfated) and related hirudin fragments, NMR has been instrumental in characterizing their solution conformations and understanding the structural changes that occur upon binding to thrombin. nih.gov

High-resolution ¹H NMR studies are particularly valuable for examining the interactions between hirudin fragments and thrombin. nih.gov These studies can reveal the proximity of specific amino acid residues and the formation of hydrogen bonds, which are crucial for the stability of the complex. semanticscholar.org For instance, NMR can be used to probe for the presence of short hydrogen bonds (SHBs) which may play a role in the binding of sulfated hirudin regions to thrombin. semanticscholar.orgscispace.com The chemical shifts of protons, particularly those involved in hydrogen bonding, can provide information about the local electronic environment and the strength of these interactions. semanticscholar.org The sulfation of Tyr63 in native hirudin is known to significantly enhance its binding affinity for thrombin, and NMR is a key tool to understand the conformational consequences of this modification. nih.gov

NMR spectroscopy is also used to study the conformation of sulfated polysaccharides in general, which is relevant to understanding the role of the sulfate group in Acetyl-Hirudin (53-65) (sulfated). nih.gov The technique can provide detailed information on the covalent and conformational aspects of polysaccharide structure. nih.gov Furthermore, NMR methods have been developed to analyze complex biological samples like crude heparin, demonstrating the technique's robustness in characterizing sulfated biomolecules. mdpi.commdpi.com

X-ray Crystallography of Thrombin-Fragment Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. The crystallization and subsequent X-ray diffraction analysis of thrombin in complex with hirudin and its fragments have been pivotal in visualizing the precise molecular interactions at an atomic level.

The crystal structure of the human α-thrombin-recombinant hirudin complex reveals that the C-terminal tail of hirudin, which includes the (53-65) sequence, wraps around thrombin's fibrinogen-binding exosite I. nih.gov This interaction is characterized by numerous ionic and hydrophobic contacts. nih.gov Specifically, the C-terminal fragment of hirudin from residues 53 to 65 binds tightly to residues 62-73 of the B-chain of α-thrombin. semanticscholar.orgnih.gov This binding is stabilized by at least 13 hydrogen bonds, and the final five residues of the fragment form a 3₁₀ helical turn that engages in hydrophobic interactions. semanticscholar.orgnih.gov

The sulfated tyrosine at position 63 (Tyr63) plays a critical role in this interaction. The sulfate group enhances the binding constant by approximately 20-fold compared to the non-sulfated form. semanticscholar.orgnih.gov This enhanced affinity is attributed to the sulfate group altering the conformation of the complex and providing an additional binding energy of about 3 kcal/mol. nih.gov X-ray structures of thrombin complexed with synthetic sulfated C-terminal peptides of hirudin have confirmed the importance of this sulfated residue in locking the complex into a stable conformation. nih.gov

The structure of a ternary complex of human α-thrombin with a fibrinopeptide A analogue and a C-terminal hirudin peptide (54-65) has also been determined. researchgate.net This structure shows that the hirudin fragment binds to the secondary fibrinogen-recognition exosite and adopts a conformation identical to that observed in the full hirudin-thrombin complex. researchgate.net This highlights the autonomous binding capability of the C-terminal fragment.

| Complex | Resolution (Å) | Key Interactions of Hirudin Fragment |

| α-thrombin-r-hirudin | 2.3 | C-terminal tail (residues 53-65) binds to thrombin exosite I, involving at least 13 hydrogen bonds and hydrophobic interactions. nih.govsemanticscholar.orgnih.gov |

| Human α-thrombin-recombinant hirudin (variant 1) | 2.95 | The carboxyl tail (residues 48-65) wraps around the fibrinogen secondary binding site, making numerous ionic and hydrophobic interactions. nih.gov |

| Human α-thrombin-FPA(7-16)-hirudin(54-65) | 2.5 | Hirudin(54-65) binds to the secondary fibrinogen-recognition exosite. researchgate.net |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including docking studies and molecular dynamics simulations, complement experimental techniques by providing a dynamic and energetic perspective on the interaction between Acetyl-Hirudin (53-65) (sulfated) and thrombin.

Docking Studies of Fragment-Thrombin Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of Acetyl-Hirudin (53-65) (sulfated), docking studies are employed to model the interaction of the fragment with the binding pocket of thrombin. These studies can help to visualize and analyze the specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

For example, docking studies of RGD-hirudin, a variant of hirudin, with thrombin have identified key hydrogen bond interactions. researchgate.net In the C-terminus of RGD-hirudin, residues such as Gln53, Asp55, and Glu57 were found to form hydrogen bonds with residues in thrombin. researchgate.net While this is a different variant, the methodology is directly applicable to understanding the binding of Acetyl-Hirudin (53-65) (sulfated).

The accuracy of docking predictions can be significantly improved by considering the flexibility of the protein target. nih.gov Docking the inhibitor to multiple conformations of the protein, including different side-chain rotamers, can lead to a better correlation between predicted binding energies and experimental affinities. nih.gov This approach is particularly relevant for the dynamic interaction between hirudin fragments and thrombin.

Prediction of Binding Energies and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. MD simulations of thrombin-inhibitor complexes, including those with hirudin-based inhibitors, provide detailed insights into the dynamic behavior of the system. nih.gov These simulations can be used to predict binding energies and to observe conformational changes in both the inhibitor and the protein upon binding. semanticscholar.orgnih.gov

MD simulations have been used to study hirudin-based inhibitors that consist of an active-site binding segment, a fibrinogen-recognition exosite binding segment (like hirudin 55-65), and a linker. nih.gov These studies have shown that the nature of the linker can significantly influence the binding potency by forming different hydrogen bonds with thrombin residues. nih.gov In some cases, these interactions enhance binding, while in others, they can cause conformational distortions that decrease potency. nih.gov

Biological Activity and Mechanistic Insights from in Vitro and in Vivo Model Systems

In vitro Studies on Coagulation Cascade Modulation

The in vitro effects of Acetyl-Hirudin (53-65) (sulfated) on the coagulation cascade have been a primary area of research, revealing its targeted mechanism of action.

Selective Inhibition of Fibrinogen Cleavage by Thrombin

Acetyl-Hirudin (53-65) (sulfated) acts as a potent inhibitor of thrombin, the key enzyme in the final stages of blood coagulation. frontiersin.org Its mechanism involves binding to the anion-binding exosite of thrombin, which is crucial for recognizing and cleaving its substrate, fibrinogen. google.com This binding competitively inhibits the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. google.comhaematologica.org Studies have shown that synthetic peptides modeled on the C-terminus of hirudin, such as unsulfated N-acetyl-hirudin (45-65), effectively inhibit fibrin formation and the release of fibrinopeptide A from fibrinogen by thrombin without perturbing the enzyme's catalytic site. nih.gov The sulfation of Tyr63 in the hirudin peptide significantly enhances its inhibitory potency. nih.gov

A synthetic, tyrosine-sulfated dodecapeptide based on residues 53-64 of hirudin demonstrated a dose-dependent increase in activated partial thromboplastin (B12709170) time (APTT), prothrombin time (PT), and thrombin time (TT) in human plasma. nih.gov The thrombin time was particularly sensitive, showing a two- and three-fold prolongation at concentrations of 2.2 and 4.1 micrograms/mL, respectively. nih.gov This highlights the peptide's effective inhibition of thrombin's action on fibrinogen.

Effects on Factor V Activation and other Thrombin-mediated Processes

Beyond its impact on fibrinogen cleavage, Acetyl-Hirudin (53-65) (sulfated) also influences other thrombin-mediated processes. This sulfated fragment binds to the regulatory exosite of thrombin, which in turn prevents the activation of Factor V. echelon-inc.com Factor V is a critical protein that, once activated by thrombin, significantly amplifies the production of more thrombin, a key feedback loop in the coagulation cascade. stoptheclot.org

Research has shown that the hirudin-like sequence within Factor V itself interacts with exosite I of thrombin, a site also targeted by hirudin-derived peptides. nih.gov Specifically, residues Glu666-Glu672 of Factor V are critical for its processing by thrombin. nih.gov By binding to this exosite, Acetyl-Hirudin (53-65) (sulfated) can interfere with the binding and subsequent activation of Factor V.

Furthermore, in vitro studies have demonstrated that hirudin peptides can inhibit thrombin-induced platelet activation, including aggregation, serotonin (B10506) release, and thromboxane (B8750289) A2 generation. nih.gov For instance, at a thrombin concentration of 0.25 U/mL, the IC50 for the inhibition of platelet aggregation by a sulfated dodecapeptide (residues 53-64) was 0.72 micrograms/mL. nih.gov This indicates that the inhibitory effects of this hirudin fragment extend to the cellular components of hemostasis.

In vivo Investigations using Animal Models (Mechanistic Focus)

The antithrombotic effects of hirudin-derived peptides have been further elucidated through in vivo studies in various animal models, providing a mechanistic understanding of their action.

Assessment of Selective Antithrombotic Effects in Pre-clinical Models (e.g., baboons, murine models)

In a baboon model of arterial and venous thrombosis, a tyrosine-sulfated dodecapeptide from hirudin residues 53-64 demonstrated selective antithrombotic effects. nih.gov The study utilized a device that induced both platelet-rich arterial thrombi and fibrin-rich venous thrombi. nih.gov Continuous infusion of the hirudin peptide dose-dependently interrupted the formation of the fibrin-rich thrombus. nih.gov This selectivity highlights the peptide's primary mechanism of interfering with fibrin formation.

Analysis of Fibrin-Rich Thrombus Formation Prevention

The prevention of fibrin-rich thrombus formation is a key characteristic of Acetyl-Hirudin (53-65) (sulfated). nih.gov Arterial thrombi are typically rich in platelets, while venous thrombi have a higher content of fibrin and erythrocytes. frontiersin.orgj-stroke.org By competitively inhibiting the binding of fibrinogen to thrombin, the hirudin peptide effectively prevents the formation of the fibrin meshwork that constitutes the bulk of venous-type thrombi. nih.gov In the baboon model, this was evidenced by a dose-dependent reduction in the deposition of 125I-labeled fibrinogen in the venous-flow portion of the thrombogenic device. nih.gov

Differentiation from Platelet Function Inhibition

A significant finding from in vivo studies is the differentiation of the antithrombotic effects of hirudin peptides from direct platelet function inhibition. nih.gov In the baboon model, while the hirudin peptide effectively inhibited fibrin-rich thrombus formation, it did not significantly inhibit platelet deposition on a collagen surface under arterial flow conditions. nih.gov Furthermore, it did not prolong bleeding time, which is a measure of platelet-dependent primary hemostasis. nih.gov This suggests that at therapeutic concentrations focused on preventing fibrin formation, the peptide does not impair the initial, crucial steps of platelet plug formation at sites of vascular injury. However, it's important to note that other in vitro studies have shown that at higher concentrations, these peptides can inhibit thrombin-induced platelet aggregation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.